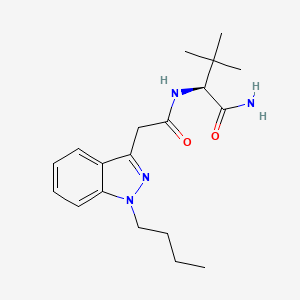
Ipg-2 tma
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IPG-2 TMA is a cell-impermeable fluorescent potassium indicator. It binds to potassium ions with a medium affinity, making it suitable for detecting potassium concentrations in biological environments. The compound is particularly useful in lipid membrane-free systems or liposomes and can be introduced into cells by methods such as electroporation or microinjection .
Preparation Methods
The preparation of IPG-2 TMA involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that introduce the necessary functional groups to the core structure. The industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s consistency and quality .
Chemical Reactions Analysis
IPG-2 TMA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the compound’s structure, affecting its fluorescence properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its binding affinity and fluorescence characteristics.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IPG-2 TMA has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent indicator for detecting potassium ions in various chemical reactions and processes.
Biology: Employed in studies involving potassium ion flux in cells and tissues, providing insights into cellular functions and signaling pathways.
Medicine: Utilized in medical research to study potassium ion dynamics in physiological and pathological conditions.
Industry: Applied in industrial processes that require precise monitoring of potassium ion concentrations.
Mechanism of Action
The mechanism of action of IPG-2 TMA involves its binding to potassium ions. The compound’s fluorescence properties change upon binding to potassium, allowing for the detection and quantification of potassium concentrations. The molecular targets include potassium ions, and the pathways involved are related to the compound’s interaction with these ions in various environments .
Comparison with Similar Compounds
IPG-2 TMA is unique in its medium affinity for potassium ions, which distinguishes it from other similar compounds. Some similar compounds include:
IPG-1: Has a lower affinity for potassium ions compared to this compound.
IPG-4: Exhibits a higher affinity for potassium ions than this compound.
The uniqueness of this compound lies in its balance of affinity and fluorescence properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C58H85Cl2N5O13 |
|---|---|
Molecular Weight |
1131.2 g/mol |
IUPAC Name |
3-[7-(2-carboxylatoethyl)-4,5-dichloro-9-[3-methoxy-4-[16-(2-methoxy-4-methylphenyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]phenyl]-3-oxido-6-oxoxanthen-2-yl]propanoate;tetramethylazanium |
InChI |
InChI=1S/C46H52Cl2N2O13.3C4H12N/c1-28-4-8-34(36(24-28)57-2)49-12-16-59-20-22-61-18-14-50(15-19-62-23-21-60-17-13-49)35-9-5-29(27-37(35)58-3)40-32-25-30(6-10-38(51)52)43(55)41(47)45(32)63-46-33(40)26-31(7-11-39(53)54)44(56)42(46)48;3*1-5(2,3)4/h4-5,8-9,24-27,55H,6-7,10-23H2,1-3H3,(H,51,52)(H,53,54);3*1-4H3/q;3*+1/p-3 |
InChI Key |
YBECKFOPKRZNCL-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCOCCOCCN(CCOCCOCC2)C3=C(C=C(C=C3)C4=C5C=C(C(=O)C(=C5OC6=C4C=C(C(=C6Cl)[O-])CCC(=O)[O-])Cl)CCC(=O)[O-])OC)OC.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)






![pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B10827394.png)
![8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B10827402.png)

